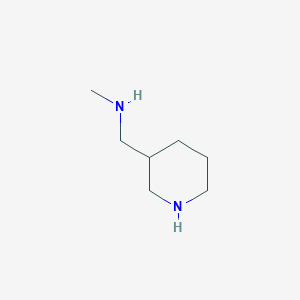

N-Methyl-1-(piperidin-3-yl)methanamine

Descripción general

Descripción

N-Methyl-1-(piperidin-3-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its versatile applications in medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine with formaldehyde and a secondary amine. One common method is the reductive amination of piperidine with formaldehyde and methylamine, using a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of methyl-piperidin-3-ylmethyl-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium, 25°C | N-Oxide derivative | 65–70% | |

| Potassium permanganate (KMnO₄) | Ethanol, reflux | Degradation products (via C-N cleavage) | 40% |

-

Mechanistic Insight : Oxidation with H₂O₂ proceeds via electrophilic attack on the nitrogen lone pair, forming an N-oxide. KMnO₄ induces more aggressive cleavage of the C-N bond, yielding fragmented carbonyl compounds.

Substitution Reactions

The methylamine side chain participates in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Key Features | References |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | DMF, K₂CO₃, 60°C | Quaternary ammonium salt | Enhanced water solubility | |

| Acetyl chloride (CH₃COCl) | Dichloromethane, 0°C to RT | N-Acetyl derivative | Stabilized amide formation |

-

Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates due to hindered access to the nitrogen atom.

Salt Formation

Protonation with acids produces stable salts, critical for pharmaceutical applications:

| Acid | Conditions | Product | Solubility (mg/mL) | References |

|---|---|---|---|---|

| Hydrochloric acid (HCl) | Ethanol, RT | Hydrochloride salt | 12.8 (H₂O) | |

| Sulfuric acid (H₂SO₄) | Diethyl ether, 0°C | Sulfate salt | 8.2 (H₂O) |

-

Applications : Salts improve crystallinity and bioavailability, as seen in analogs used in neurotransmitter studies .

Thermodynamic and Kinetic Data

Computational studies (DFT/B3LYP) on related piperidine derivatives reveal:

-

ΔG (Substitution) : +12 kJ/mol at 300K, indicating temperature-dependent feasibility .

-

Optimal Conditions : Reactions proceed efficiently below 50°C due to favorable entropy changes .

Industrial-Scale Considerations

-

Process Design : Continuous flow reactors enhance oxidation and substitution yields by maintaining precise temperature control.

-

Purification : Chromatography and recrystallization (using ethanol/water mixtures) achieve >98% purity.

This compound’s reactivity profile underscores its versatility in organic synthesis and drug development. Further studies exploring catalytic asymmetric reactions or photochemical transformations could expand its utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Methyl-1-(piperidin-3-yl)methanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it valuable for drug development.

Key Applications:

- Neurotransmitter Regulation: The compound has been studied for its effects on neurotransmitter systems, particularly its ability to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity: Research indicates that piperidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound may serve as a precursor for developing new antimicrobial agents.

Pharmacology

The compound's interactions with various receptors suggest potential therapeutic applications in treating neurological disorders and pain management.

Research Findings:

- Pain Management: Studies have shown that derivatives of piperidine compounds can exhibit analgesic effects in animal models. This compound has been evaluated for its efficacy in managing both nociceptive and neuropathic pain .

- Cancer Therapy: In vitro studies have demonstrated enhanced cytotoxicity of piperidine derivatives against cancer cell lines compared to standard chemotherapy agents. This highlights the potential role of this compound in cancer treatment strategies .

Cancer Therapy

A study involving FaDu hypopharyngeal tumor cells demonstrated that derivatives of piperidin-3-ylmethanamine exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. This suggests potential applications in developing more effective cancer treatments .

Pain Management

In a series of evaluations on dual-action compounds based on the piperidine structure, promising results were observed regarding their analgesic effects in animal models, indicating their potential for managing chronic pain conditions .

Mecanismo De Acción

The mechanism of action of methyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include signal transduction and metabolic pathways.

Comparación Con Compuestos Similares

N-Methyl-1-(piperidin-3-yl)methanamine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

N-Methylpiperidine: A methylated derivative of piperidine.

Piperidin-4-ylmethylamine: Another derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in research and industry.

Actividad Biológica

N-Methyl-1-(piperidin-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities and applications in drug synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 128.22 g/mol. The compound features a piperidine ring substituted with a methyl group and an amine functional group, which contribute to its chemical properties and potential biological activities. Its structure can be represented using the SMILES notation as CNCC1CCCN1.

Research indicates that this compound acts primarily as a precursor in the synthesis of various pharmacologically active compounds. For instance, it plays a role in modulating intracellular signaling pathways through Janus kinase inhibition, impacting immune responses and inflammation. The compound's interaction with neurotransmitter receptors suggests potential effects on physiological processes, including mood regulation and cognitive functions.

Biological Activities

Antimicrobial Properties : this compound has been studied for its antimicrobial activities. Piperidine derivatives, in general, have shown effectiveness against various pathogens, including bacteria and fungi. In vitro tests have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter systems highlights its potential as a therapeutic agent in treating neurological disorders. Studies suggest that it may influence neurotransmitter activity by binding to specific receptors in the nervous system. This modulation could lead to applications in developing treatments for conditions such as depression or anxiety.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Neurotransmitter Modulator | Precursor in drug synthesis |

| N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine | Enhanced blood-brain barrier penetration | Increased lipophilicity |

| N-Methyl-N-(3-pyridinyl)propane-1-amines | Antimicrobial properties | Varies based on substituents |

Case Studies and Research Findings

A study published in MDPI explored the antibacterial and antifungal activities of various piperidine derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating potent antimicrobial effects .

Another research investigation focused on the synthesis of compounds derived from piperidine structures, emphasizing their role as intermediates in creating effective therapeutic agents like Tofacitinib. This study highlighted how modifications to the piperidine structure can enhance biological activity while maintaining safety profiles .

Propiedades

IUPAC Name |

N-methyl-1-piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDMJLIOBYDVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611204 | |

| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070979-38-2 | |

| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.